2-Bromo-1,1-dimethoxyethane
Overview
Description
2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C4H9BrO2 and a molecular weight of 169.02 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to an ethane backbone. It is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
2-Bromo-1,1-dimethoxyethane, also known as Bromoacetaldehyde dimethyl acetal, is a brominated pharmaceutical intermediate
Mode of Action
The compound is used in the synthesis of 2,3-O-acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid (CSA) . It can also react with 4-hydroxylbenzaldehyde to generate an aldehyde substituted prodrug through TFA-mediated deacetalization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture . Its storage temperature is recommended to be between 2-8°C , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-1,1-dimethoxyethane plays a significant role in biochemical reactions, particularly in the synthesis of 2,3-O-acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid . It interacts with various enzymes and proteins, facilitating the formation of acetal compounds. The nature of these interactions involves the bromine atom in this compound acting as a leaving group, allowing the formation of new chemical bonds with other biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression, affecting various cellular processes. For example, this compound has been used in the synthesis of aldehyde-substituted prodrugs via TFA-mediated deacetalization . This process highlights the compound’s ability to modify biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific cellular pathways. At higher doses, it can lead to toxic or adverse effects. For instance, symptoms of overexposure to this compound may include headache, dizziness, tiredness, nausea, and vomiting . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces can influence cellular function and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,1-dimethoxyethane can be synthesized through the bromination of acetaldehyde dimethyl acetal. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the acetaldehyde dimethyl acetal .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromine to a mixture of acetaldehyde dimethyl acetal and acetic acid. The reaction mixture is then heated to a specific temperature, followed by distillation to purify the product. The use of stabilizers such as potassium carbonate is common to prevent decomposition during storage .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1-dimethoxyethane.
Reduction Reactions: The compound can be reduced to 1,1-dimethoxyethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 2-bromoacetaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- 2-Hydroxy-1,1-dimethoxyethane
- 1,1-Dimethoxyethane
- 2-Bromoacetaldehyde
Scientific Research Applications
2-Bromo-1,1-dimethoxyethane is widely used in scientific research due to its reactivity and functional group compatibility. Some of its applications include:
- Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Medicinal Chemistry: The compound is employed in the synthesis of antibiotics such as erythromycin and cephalosporins .
- Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
- Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes .
Comparison with Similar Compounds
2-Bromo-1,1-dimethoxyethane can be compared with other similar compounds such as:
- 2-Bromo-1,1-diethoxyethane: Similar structure but with ethoxy groups instead of methoxy groups. It exhibits similar reactivity but different solubility and boiling points .
- 2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring, making it more rigid and less reactive compared to this compound .
- 3-Bromopropionaldehyde dimethyl acetal: Similar functional groups but with a longer carbon chain, affecting its reactivity and physical properties .
Uniqueness: The presence of two methoxy groups and a bromine atom in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFWUFSEJXMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064608 | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-83-7 | |
Record name | 2-Bromo-1,1-dimethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1-dimethoxyethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-Dimethoxybromoethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BKM28RJ5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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